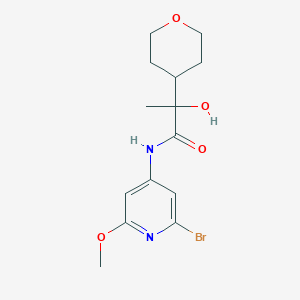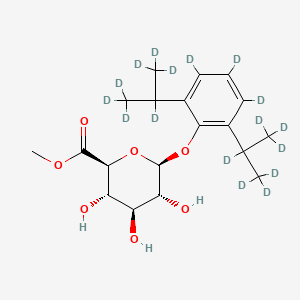
Propofol Glucuronide-d17 Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propofol Glucuronide-d17 Methyl Ester is a labeled precursor to Propofol Glucuronide, a metabolite of Propofol. Propofol is a phenol derivative that modulates the sensitivity of capsaicin to the transient receptor potential vanilloid subtype-1 (TRPV1) receptor . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
The preparation of Propofol Glucuronide-d17 Methyl Ester involves synthetic routes that typically include the esterification of Propofol Glucuronide with deuterated methanol. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the incorporation of deuterium atoms
Análisis De Reacciones Químicas
Propofol Glucuronide-d17 Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Propofol Glucuronide-d17 Methyl Ester is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a labeled compound for studying metabolic pathways and reaction mechanisms.
Biology: Researchers use it to investigate the biological effects and interactions of Propofol metabolites.
Medicine: It aids in the study of drug metabolism and pharmacokinetics.
Mecanismo De Acción
The mechanism of action of Propofol Glucuronide-d17 Methyl Ester involves its role as a precursor to Propofol Glucuronide. Propofol itself acts by positively modulating the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA) through GABA-A receptors . This modulation leads to sedation and anesthesia. The labeled compound helps in tracing and studying these pathways in detail.
Comparación Con Compuestos Similares
Propofol Glucuronide-d17 Methyl Ester is unique due to its deuterium labeling, which makes it particularly useful in research. Similar compounds include:
Propofol Glucuronide: The non-labeled version used for similar research purposes.
2,6-Diisopropylphenol: The parent compound, Propofol, used in anesthesia.
2,5-Isopropylphenol: A closely related phenol that undergoes similar metabolic pathways.
These compounds share similar chemical structures but differ in their specific applications and labeling.
Propiedades
Fórmula molecular |
C19H28O7 |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C19H28O7/c1-9(2)11-7-6-8-12(10(3)4)16(11)25-19-15(22)13(20)14(21)17(26-19)18(23)24-5/h6-10,13-15,17,19-22H,1-5H3/t13-,14-,15+,17-,19+/m0/s1/i1D3,2D3,3D3,4D3,6D,7D,8D,9D,10D |
Clave InChI |
WYGDARKRJVGPEA-VLJLQISISA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)O)O)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)OC)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


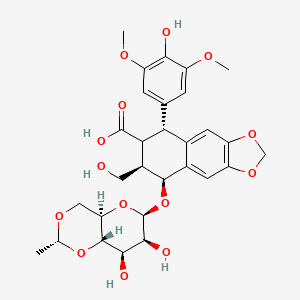
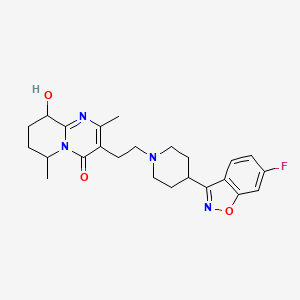


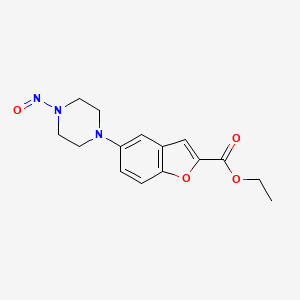
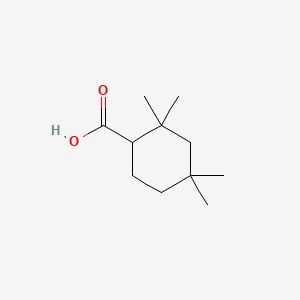
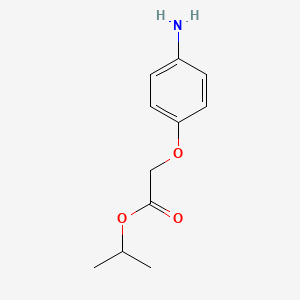
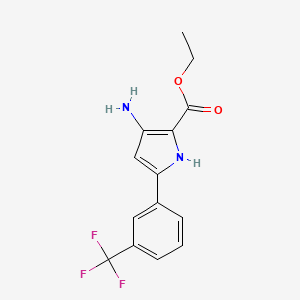
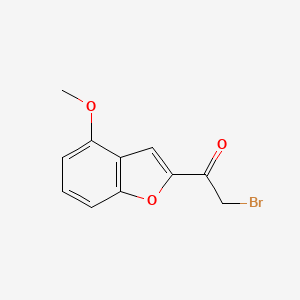
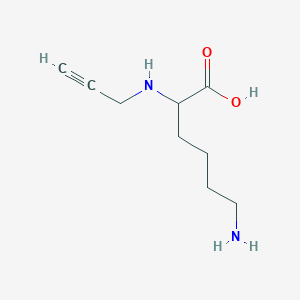

![tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate](/img/structure/B13862029.png)
